2-Methyl Estradiol-d3
Description
2-Methyl Estradiol-d3 is a deuterated derivative of 2-Methyl Estradiol (CAS: 1818-12-8), where three hydrogen atoms are replaced with deuterium, enhancing its stability and utility in analytical applications. This compound is primarily used as an internal standard in mass spectrometry (e.g., GC/MS) for quantifying estradiol derivatives in biological matrices due to its isotopic labeling, which minimizes interference during analysis . It is also referenced in enzyme-linked immunosorbent assay (ELISA) kits for research purposes, such as detecting human hypoxia-upregulated factor (HYOU) .
Properties
Molecular Formula |
C₁₉H₂₃D₃O₂ |
|---|---|
Molecular Weight |
289.43 |
Synonyms |
(17β)-2-Methylestra-1,3,5(10)-triene-3,17-diol-d3; 2-Methyl-17β-estradiol-d3; 2-Methylestra-1,3,5(10)-triene-3,17β-diol-d3; 2-Methylestradiol-d3; NSC 666605-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Deuterated Estradiol Derivatives
Estradiol (17β-Estradiol)
- Structure : Lacks the methyl group at the C2 position and deuterium substitution.
- Application: Endogenous estrogen hormone used in hormone replacement therapy.
- Analytical Performance : Detected at 2 fg in plasma with a retention time of ~3.6–4.3 minutes using GC/MS .
2-Methyl Estradiol
- Application : Investigated for anti-angiogenic and anti-cancer properties.
- Differentiation : The methyl group at C2 alters metabolic stability and receptor binding compared to estradiol .
17α-Estradiol
Deuterated Estradiol Derivatives
Estradiol-d3
- Structure: Deuterated at three positions (non-methylated).
- Analytical Utility : Serves as an internal standard for estradiol quantification, with a retention time of 3.6–4.3 minutes and detection at 100 fg in plasma .
- Advantage Over Non-Deuterated Forms: Reduced matrix effects and improved signal specificity in mass spectrometry .
2-Methyl Estradiol-d3
- Structure : Combines C2 methylation and deuterium substitution.
- Analytical Performance : Offers enhanced stability and distinct chromatographic separation compared to both estradiol-d3 and 2-methyl estradiol.
Other Methylated Estradiol Derivatives
Analytical and Functional Comparison
Table 1: Structural and Analytical Parameters
*Inference based on deuterium-induced chromatographic shifts observed in estradiol-d3 .
Table 2: Functional Differences
| Compound | Biological Activity | Primary Use |
|---|---|---|
| Estradiol | High estrogenic activity | Hormone therapy, research |
| 2-Methyl Estradiol | Anti-angiogenic, anti-cancer | Preclinical research |
| Estradiol-d3 | Non-bioactive | Analytical internal standard |
| 2-Methyl Estradiol-d3 | Non-bioactive (presumed) | Quantification of methylated estradiols |
Key Research Findings
- Deuteration Benefits : Estradiol-d3 demonstrates reduced ion suppression in GC/MS, improving accuracy for estradiol quantification . This principle likely extends to 2-Methyl Estradiol-d3, though direct studies are lacking.
- Structural Impact : Methylation at C2 in 2-Methyl Estradiol reduces estrogenic activity but enhances metabolic stability compared to estradiol, making it a candidate for therapeutic development .
- CAS Number Discrepancy : The conflicting CAS numbers for 2-Methyl Estradiol-d3 (20462-47-7 vs. 20462-48-8) may reflect synthesis variations (e.g., hydrochloride salts) or reporting errors .
Q & A
Basic Research Questions
Q. How can 2-Methyl Estradiol-d3 be accurately quantified in biological matrices using gas chromatography-mass spectrometry (GC/MS)?
- Methodological Answer : Quantification requires optimizing ionization parameters (e.g., electron impact ionization at 70 eV) and selecting specific ion transitions (e.g., m/z 541.1 → 477.1 for Estradiol-d3 analogs). Internal standards like deuterated analogs should match the compound’s retention time (3.6–4.3 min) to correct for matrix effects . Calibration curves must span the expected concentration range (e.g., 2–100 fg/μL), with validation for precision (<15% RSD) and recovery (>80%) .
Q. What are the critical parameters for chromatographic separation of 2-Methyl Estradiol-d3 in complex mixtures?
- Methodological Answer : Use a polar capillary column (e.g., DB-5MS) with a temperature gradient starting at 60°C (hold 2 min), ramping to 280°C (10°C/min). Adjust split ratios (1:10–1:50) to balance sensitivity and peak resolution. Co-eluting contaminants (e.g., silanol derivatives or furans) can be mitigated by derivatization (e.g., silylation) .
Q. Which internal standards are most effective for minimizing matrix effects in LC-MS/MS analysis?
- Methodological Answer : Isotopically labeled analogs (e.g., Estradiol-d3) with identical fragmentation pathways are optimal. Validate by spiking standards into blank matrices (e.g., plasma) and comparing analyte-to-internal standard peak area ratios across concentrations .
Advanced Research Questions
Q. How do variations in deuterium labeling positions affect pharmacokinetic analysis of 2-Methyl Estradiol-d3 in comparative studies?
- Methodological Answer : Deuterium placement influences metabolic stability due to kinetic isotope effects. For example, methyl-group deuteration (vs. hydroxyl groups) may reduce hepatic clearance. Use in vitro microsomal assays to compare half-life (t½) and metabolite profiles (e.g., hydroxylation vs. glucuronidation) between labeled and unlabeled analogs .
Q. What methodologies resolve discrepancies in receptor binding affinity data for deuterated estradiol analogs?
- Methodological Answer : Address contradictions by standardizing assay conditions:
- Use homogeneous receptor preparations (e.g., ERα/β-expressing cell lines) with controlled ligand concentrations.
- Validate via competitive binding assays (e.g., radiolabeled estradiol displacement) and molecular docking simulations to assess steric effects of deuterium substitution .
Q. How can longitudinal studies assess the metabolic stability of 2-Methyl Estradiol-d3 while controlling for isotopic interference?
- Methodological Answer : Design crossover studies with washout periods to distinguish endogenous vs. exogenous deuterium signals. Use high-resolution mass spectrometry (HRMS) to monitor isotopic patterns (e.g., <sup>2</sup>H/<sup>1</sup>H ratios) and rule out natural abundance contributions .
Data Analysis & Experimental Design
Q. What statistical models are suitable for analyzing dose-response relationships in 2-Methyl Estradiol-d3 studies?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to sigmoidal dose-response curves. Use Akaike information criterion (AIC) to compare models and bootstrap resampling to estimate confidence intervals for EC50 values .
Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?
- Methodological Answer : Implement quality control protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
